

Spectroscopic Profile of 2-Bromo-1,4-dichlorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1,4-dichlorobenzene

Cat. No.: B150605

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This technical guide provides a comprehensive overview of the spectral data for **2-bromo-1,4-dichlorobenzene**, a significant compound in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a logical workflow for structural elucidation.

Data Presentation

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2-bromo-1,4-dichlorobenzene**.

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR Spectrum

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not available	-	-	-

¹³C NMR Spectrum[1]

Chemical Shift (ppm)	Assignment
133.7	C-Cl
132.0	C-H
131.2	C-H
129.2	C-H
122.2	C-Br
120.0	C-Cl

Infrared (IR) Spectral Data[2][3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3040	Weak	C-H aromatic stretching
~1560	Medium	C=C aromatic ring stretching
~1450	Strong	C=C aromatic ring stretching
~1100	Strong	C-H in-plane bending
~870	Strong	C-H out-of-plane bending
~820	Strong	C-H out-of-plane bending
~700	Strong	C-Cl stretching
~600	Strong	C-Br stretching

Mass Spectrometry (MS) Data[2][4]

m/z	Relative Intensity	Assignment
224	High	$[M]^+$ (molecular ion with ^{79}Br , ^{235}Cl)
226	High	$[M]^+$ (isotopic peak with ^{81}Br or ^{37}Cl)
228	Medium	$[M]^+$ (isotopic peak with ^{81}Br and ^{37}Cl)
145	Medium	$[\text{M-Br}]^+$
110	Medium	$[\text{M-Br-Cl}]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectra Acquisition[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Sample Preparation: Dissolve approximately 10-20 mg of **2-bromo-1,4-dichlorobenzene** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Set the spectral width to cover the aromatic region (approximately 6-8 ppm).
 - Employ a standard 90° pulse sequence.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Set a wider spectral width to encompass the full range of carbon chemical shifts (approximately 0-150 ppm).
- Use a proton-decoupled pulse sequence to simplify the spectrum.
- A longer acquisition time and a greater number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of ^{13}C .^[5]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy^[6]

- Sample Preparation: Place a small amount of solid **2-bromo-1,4-dichlorobenzene** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Acquire the spectrum of the sample over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

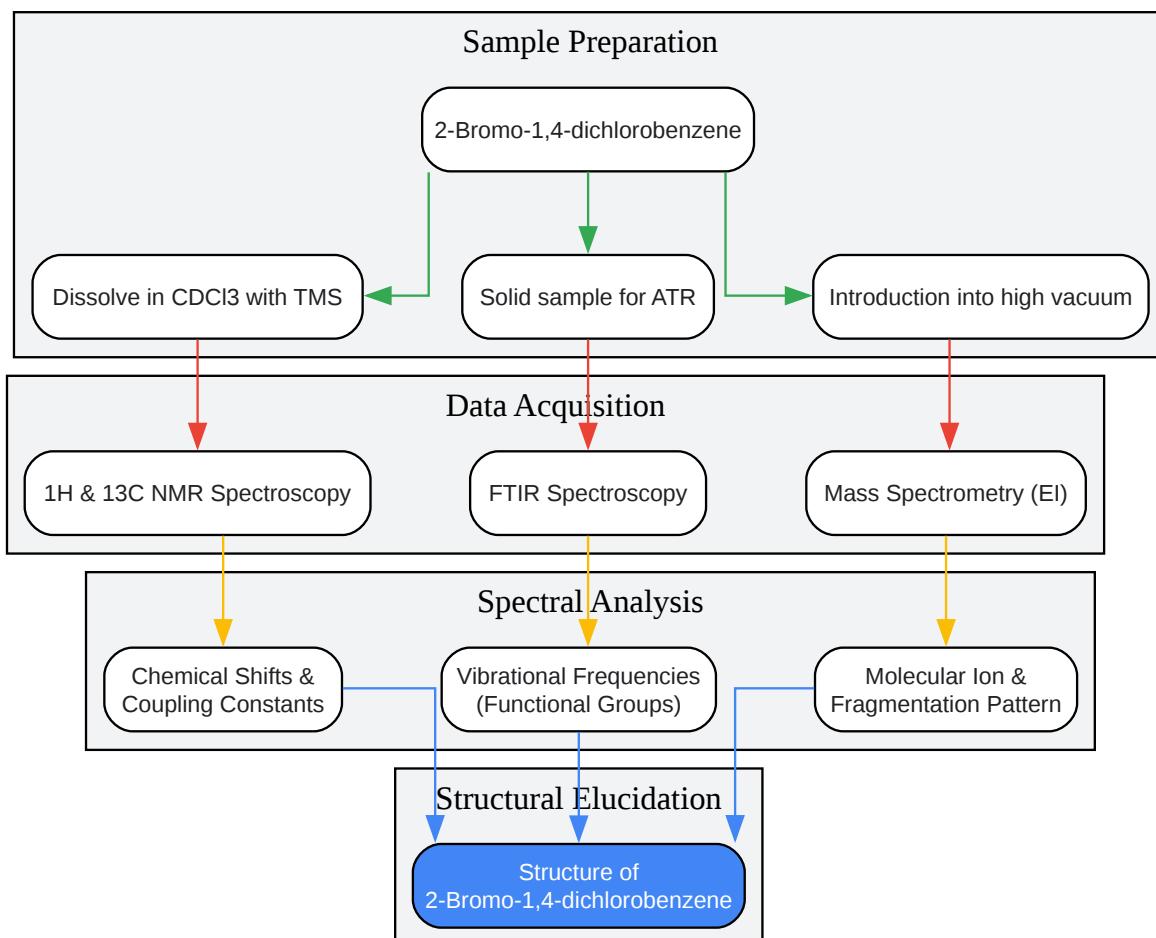
Electron Ionization (EI) Mass Spectrometry^[7]

- Sample Introduction: Introduce a small amount of **2-bromo-1,4-dichlorobenzene** into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.

- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or ion trap).
- Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion versus its m/z ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-bromo-1,4-dichlorobenzene**.



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Caption: Workflow for the spectroscopic analysis of **2-bromo-1,4-dichlorobenzene**.

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